molecular formula C10H9ClN2S B1522906 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride CAS No. 1269151-75-8

1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Cat. No. B1522906
CAS RN: 1269151-75-8
M. Wt: 224.71 g/mol
InChI Key: VGSVTEUJVQHKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 1269151-75-8 . It has a molecular weight of 224.71 . The IUPAC name for this compound is 1-(2-propynyl)-2-(2-thienyl)-1H-imidazole hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H9ClN2S . The InChI Code is 1S/C10H8N2S.ClH/c1-2-6-12-7-5-11-10(12)9-4-3-8-13-9;/h1,3-5,7-8H,6H2;1H .

Scientific Research Applications

Diverse Compound Synthesis

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar in structure to the subject compound, has been utilized in alkylation and ring closure reactions to create a structurally diverse library of compounds. These compounds have various applications in chemical synthesis and drug development (Roman, 2013).

Reactivity and Spectroscopic Characterization

The reactivity and specific spectroscopic properties of newly synthesized imidazole derivatives have been explored through combined experimental and computational approaches. This includes studying their interaction with proteins and their potential as inhibitors, highlighting their importance in biochemical and pharmaceutical research (Hossain et al., 2018).

Catalytic Synthesis of Benzimidazothiazoles

Imidazole derivatives have been studied under oxidative aminocarbonylation conditions, leading to the synthesis of benzimidazothiazoles. These findings are significant in organic chemistry, particularly in the development of new catalytic processes and the synthesis of complex molecules (Veltri et al., 2016).

Anticancer Activity

Hydroxyl-containing benzo[b]thiophene analogs of imidazole compounds have shown selectivity towards cancer cells. This highlights their potential as therapeutic agents in cancer treatment, especially in triggering apoptosis and cell cycle arrest in cancerous cells (Haridevamuthu et al., 2023).

Antidepressant Activity

Certain thiophene-based pyrazoline derivatives of imidazole have been synthesized and evaluated for their antidepressant activity. This research is crucial for the development of new therapeutic agents in mental health care (Mathew et al., 2014).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact during pregnancy/while nursing . It is also advised to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1-prop-2-ynyl-2-thiophen-2-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S.ClH/c1-2-6-12-7-5-11-10(12)9-4-3-8-13-9;/h1,3-5,7-8H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSVTEUJVQHKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
Reactant of Route 3
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
Reactant of Route 4
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
Reactant of Route 5
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.